3-(2-bromophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride
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Overview
Description
3-(2-bromophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride is a complex organic compound that features a bromophenyl group, a triazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a substitution reaction, where a suitable brominated precursor is reacted with the triazole-containing intermediate.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the four-membered ring.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the CuAAC reaction, as well as the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of reduced triazole derivatives.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced derivatives of the triazole ring.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
3-(2-bromophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing triazole and azetidine rings.
Biological Studies: The compound is used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, leading to changes in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
3-(2-fluorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
The presence of the bromophenyl group in 3-(2-bromophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding interactions .
Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O.ClH/c16-14-4-2-1-3-13(14)5-6-15(21)19-9-12(10-19)11-20-8-7-17-18-20;/h1-4,7-8,12H,5-6,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOPLCFCCGPMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2Br)CN3C=CN=N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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